2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid
Description
The compound 2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid features a pyridine core substituted with a cyano group (‑CN) at position 3, a thiophen-2-yl group at position 6, and a trifluoromethyl (‑CF₃) group at position 2. A sulfanylacetic acid moiety is attached via a sulfur atom at position 2, contributing to its polar and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2S2/c14-13(15,16)8-4-9(10-2-1-3-21-10)18-12(7(8)5-17)22-6-11(19)20/h1-4H,6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQAMDUAAGRUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326620 | |
| Record name | 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330645-53-9 | |
| Record name | 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been evaluated as anticancer agents. Therefore, it’s plausible that the compound could target cancer cells, specifically the adenocarcinoma breast cancer cell line (MCF-7).
Mode of Action
It’s known that similar compounds have shown a promising cytotoxic effect against human breast cancer cells. This suggests that the compound might interact with its targets, leading to cell death.
Biochemical Pathways
It’s known that similar compounds have induced early and late apoptotic cells. Apoptosis is a form of programmed cell death, which suggests that the compound might affect pathways related to cell survival and death.
Result of Action
The compound has shown a promising cytotoxic effect against human breast cancer cells. Specifically, it has been observed to induce early and late apoptotic cells. Apoptosis is a form of programmed cell death, which is a desirable outcome in the treatment of cancer.
Comparison with Similar Compounds
Key Structural and Functional Differences
Pyrimidines often exhibit higher polarity and metabolic stability .
Substituent Effects :
- Thiophen-2-yl vs. Phenyl/Methyl : Replacing thiophen-2-yl (target) with phenyl (e.g., ) or methyl (e.g., ) reduces sulfur-mediated π-stacking but increases hydrophobicity.
- Sulfanylacetic Acid vs. Acetamide : The carboxylic acid group in the target compound enhances solubility and metal-binding capacity compared to acetamide derivatives (e.g., ), which may improve bioavailability .
Trifluoromethyl (‑CF₃) Group :
- Universally present in all listed compounds, the ‑CF₃ group contributes to electron-withdrawing effects and metabolic resistance, critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
